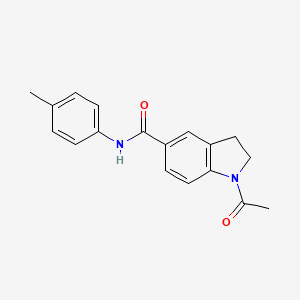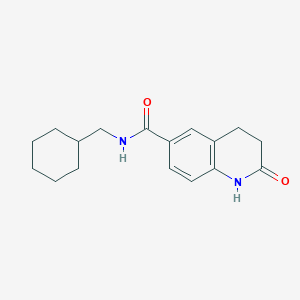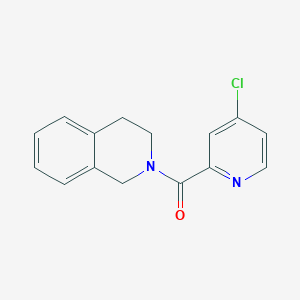
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide, commonly known as DMT, is a naturally occurring psychedelic compound found in several plants and animals. DMT has been used for centuries in traditional South American shamanic practices and has gained popularity in recent years as a recreational drug. However,
作用机制
DMT acts on several receptors in the brain, including the serotonin 5-HT2A receptor, which is also targeted by other psychedelics such as LSD and psilocybin. Activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of DMT, including altered perception, hallucinations, and changes in mood and cognition.
Biochemical and Physiological Effects
DMT has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and changes in body temperature. It also stimulates the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
DMT has several advantages for use in laboratory experiments, including its rapid onset of action and short duration of effects, which allows for precise control of dosing and timing. However, DMT is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
未来方向
Further research is needed to fully understand the therapeutic potential of DMT and its mechanism of action. Future studies may focus on the use of DMT in combination with psychotherapy for the treatment of mental health disorders, as well as the potential for DMT to induce neuroplasticity and promote neural regeneration. Additionally, research may explore the use of DMT in the treatment of chronic pain and inflammation.
合成方法
DMT can be synthesized through several methods, including the reduction of indole-3-acetaldehyde with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of indole-3-acetic acid with diethylamine and oxalyl chloride, followed by reduction with sodium borohydride.
科学研究应用
DMT has been studied for its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression, anxiety, and addiction. Research has shown that DMT can induce a state of altered consciousness, which may be beneficial in psychotherapy. Additionally, DMT has been studied for its potential analgesic and anti-inflammatory effects.
属性
IUPAC Name |
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-6-18(7-2)15(20)14-10(3)13-11(17-14)8-16(4,5)9-12(13)19/h17H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGJLDRMBYJYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(N1)CC(CC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)

![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)

![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)